N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide
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Overview
Description
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a bromophenyl group, a tetrazole ring, and an acetamide moiety, which collectively contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide, which is then cyclized to form the tetrazole ring. This intermediate is then reacted with 4-hydroxyphenyl acetamide under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions under specific conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Scientific Research Applications
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group and tetrazole ring can form specific interactions with active sites, leading to inhibition or activation of biological pathways. This compound may also modulate signal transduction pathways, contributing to its biological effects.
Comparison with Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares the bromophenyl group but has a thiazole ring instead of a tetrazole ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: Similar structure with variations in the acetamide moiety.
Uniqueness: N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-11(23)18-13-4-8-15(9-5-13)24-10-16-19-20-21-22(16)14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSBFPZWYBIPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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